2-azido-1-bromo-3,5-dimethylbenzene
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Overview
Description
2-azido-1-bromo-3,5-dimethylbenzene is an organic compound with the chemical formula C8H8BrN3.
Preparation Methods
2-azido-1-bromo-3,5-dimethylbenzene can be synthesized through a two-step process involving bromination and azidation. The first step involves the bromination of 3,5-dimethylphenol using bromine to produce 3,5-dimethylbromobenzene. The second step involves the azidation of 3,5-dimethylbromobenzene using sodium azide to yield this compound. The reaction conditions typically include the use of organic solvents such as diethyl ether or chloroform.
Chemical Reactions Analysis
2-azido-1-bromo-3,5-dimethylbenzene undergoes various types of chemical reactions, including substitution reactions. One common reaction is the nucleophilic substitution reaction, where the azido group can be replaced by other nucleophiles . For example, the compound can undergo a substitution reaction with a nucleophile such as an amine to form a substituted benzene derivative . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-azido-1-bromo-3,5-dimethylbenzene has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various substituted benzene derivatives. In biology, it can be used as a labeling reagent for biomolecules due to its azido group, which can undergo click chemistry reactions. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-azido-1-bromo-3,5-dimethylbenzene involves its ability to undergo nucleophilic substitution reactions. The azido group is a good leaving group, making the compound reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2-azido-1-bromo-3,5-dimethylbenzene can be compared with other similar compounds such as 1-bromo-3,5-dimethylbenzene and 2-azido-1-bromo-4,6-dimethylbenzene. These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of the azido and bromo groups in this compound makes it particularly useful for specific applications in research and industry.
Properties
IUPAC Name |
2-azido-1-bromo-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)8(11-12-10)7(9)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWURBHIPPEEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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